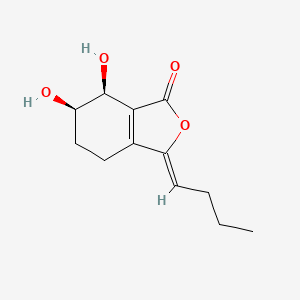

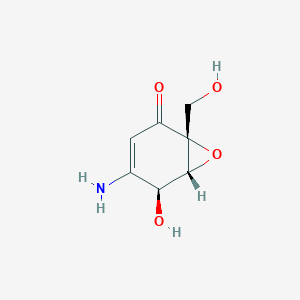

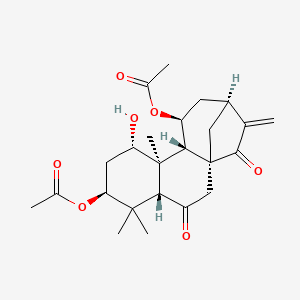

(3Z,6R,7S)-3-Butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one

Übersicht

Beschreibung

(3Z,6R,7S)-3-Butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one, also known as 3Z6R7S-3-butylidene-6,7-dihydroxy-tetrahydro-2-benzofuran-1-one or simply 3Z6R7S-BDHBT, is an organic compound that has been the subject of numerous scientific studies. This compound has been found to have a wide range of applications, from drug development to biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

Senkyunolide H has been identified as a potential candidate for cardio-cerebral vascular drugs . Its pharmacological effects include anti-thrombotic and antiplatelet activities, which are crucial in preventing cardiovascular diseases . The compound’s ability to influence blood flow and prevent clot formation makes it a valuable subject for further cardiovascular research.

Neuroprotection

Research has shown that Senkyunolide H exhibits neuroprotective effects against cerebral ischemic stroke . It operates through multiple biological pathways, including the regulation of transcription and protein phosphatase binding, which are essential in neuronal survival and recovery post-stroke.

Analgesic Applications

Senkyunolide H is known for its analgesic properties . It can be used to alleviate pain, which aligns with the traditional use of its source plant, Ligusticum chuanxiong, in treating headaches and migraines .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects , which can be harnessed in treating various inflammatory conditions. By modulating the body’s inflammatory response, Senkyunolide H could be beneficial in the treatment of chronic inflammatory diseases .

Antioxidant Effects

Senkyunolide H has been associated with antioxidant activities , which are vital in protecting cells from oxidative stress and damage. This property is particularly important in the prevention of diseases caused by free radicals .

Oncology

There is evidence to suggest that Senkyunolide H has anti-tumor effects . Its role in cancer research is gaining interest, particularly in how it can be used to inhibit tumor growth and proliferation .

Pharmacokinetics and Drug Development

The compound’s pharmacokinetic parameters indicate that it is rapidly absorbed and widely distributed in organs such as the kidneys, liver, and lungs. This makes it a promising candidate for drug development, with studies focusing on its metabolic pathways and drug-likeness .

Traditional Medicine Modernization

Senkyunolide H is a major bioactive component in traditional Chinese medicine. Modern research into its effects and mechanisms can lead to the modernization of traditional remedies, making them more accessible and acceptable in contemporary medical practices .

Wirkmechanismus

Target of Action

Senkyunolide H has been reported to interact with several targets. It has been found to be effective in preventing cerebral ischemic stroke . The compound’s primary targets include proteins involved in the regulation of transcription from RNA polymerase II promoter, epidermal growth factor receptor signaling pathway, phosphatidylinositol-mediated signaling, and nitric oxide synthase regulator activity .

Mode of Action

Senkyunolide H interacts with its targets to bring about changes at the molecular level. It has been shown to have a role in treating cerebral ischemic stroke via regulating some biological processes . It also protects PC12 cells from oxygen glucose deprivation/reperfusion (OGD/R)-induced injury via the cAMP-PI3K/AKT signaling pathway .

Biochemical Pathways

Senkyunolide H affects several biochemical pathways. The Kyoto Encyclopedia of Genes and Genomes analysis showed that the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway was significantly enriched . It also seems to be related to the coagulation cascade .

Result of Action

The action of Senkyunolide H results in several molecular and cellular effects. It has been reported to significantly decrease the neurological scores, infarct volume, and neuronal death in the middle cerebral artery occlusion mice . It also protects PC12 cells from OGD/R-induced cell death .

Action Environment

The action of Senkyunolide H can be influenced by environmental factors. For instance, it has been found to be relatively stable to heat, acid, and oxygen . .

Eigenschaften

IUPAC Name |

(3Z,6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNGMIQSXNGHOA-OBEBJBLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C([C@@H]([C@@H](CC2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Z,6R,7S)-3-Butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one | |

CAS RN |

94596-27-7 | |

| Record name | Senkyunolide H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094596277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SENKYUNOLIDE H | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56W6M8HQ2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary pharmacological activities attributed to Senkyunolide H?

A1: Senkyunolide H exhibits various pharmacological effects, including:

- Anti-platelet aggregation: Studies show Senkyunolide H can inhibit ADP-induced platelet aggregation, potentially contributing to its cardiovascular benefits. []

- Neuroprotective effects: Research suggests Senkyunolide H may offer neuroprotection through mechanisms like regulating autophagy in neuronal cells via the P13K/AKT/mTOR signaling pathway. []

- Anti-inflammatory activity: Senkyunolide H has demonstrated the ability to attenuate lipopolysaccharide-mediated neuroinflammation in BV2 microglia cells. []

- Antiproliferative effects: In vitro studies suggest Senkyunolide H can inhibit the proliferation of smooth muscle cells, highlighting its potential in addressing atherosclerosis. [, ]

Q2: How does Senkyunolide H interact with its targets to exert its effects?

A2: While the exact mechanisms are still under investigation, research suggests:

- ERK and NF-κB pathway regulation: Senkyunolide H appears to modulate these pathways, contributing to its anti-inflammatory and neuroprotective effects. []

- P13K/AKT/mTOR pathway modulation: This pathway is implicated in Senkyunolide H's influence on neuronal cell autophagy, potentially impacting its neuroprotective properties. []

Q3: Are there any in vivo studies supporting the therapeutic potential of Senkyunolide H?

A3: Yes, animal studies have shown that:

- Cerebral Ischemia: Senkyunolide H loaded nanoparticles effectively reduced brain tissue water content and neuronal apoptosis in a rat model of cerebral ischemia. []

- Migraine: Research using a rat model of migraine suggests Senkyunolide H crosses the blood-brain barrier and might contribute to the therapeutic effects of Dachuanxiong Decoction. []

Q4: Is there evidence of Senkyunolide H inducing resistance or cross-resistance?

A4: The available research does not provide specific information about Senkyunolide H inducing resistance or cross-resistance. Further investigation is needed to explore this aspect.

Q5: What is the molecular formula and weight of Senkyunolide H?

A5:

Q6: What are the key structural features of Senkyunolide H?

A6: Senkyunolide H is a phthalide derivative characterized by:

- Two hydroxyl groups at the 6- and 7-positions on the tetrahydrofuran ring, with a (Z)-configuration for the double bond in the butylidene side chain and specific stereochemistry at carbons 6 and 7. [, , , , ]

Q7: How does the structure of Senkyunolide H relate to its activity?

A7: Structure-activity relationship (SAR) studies indicate that:

- The (Z)-configuration of the double bond in the butylidene side chain is crucial for its antiproliferative activity. []

- The presence of the two hydroxyl groups at the 6 and 7 positions contributes significantly to its anti-competent effect on smooth muscle cell proliferation. []

Q8: What are the common analytical techniques used to characterize and quantify Senkyunolide H?

A8: Several analytical methods are employed, including:

- High-Performance Liquid Chromatography (HPLC): Frequently coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) for identification and quantification. [, , , , , , , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to analyze volatile components, including Senkyunolide H, in essential oil extracts. []

- Ultra-High Performance Liquid Chromatography (UHPLC): Coupled with MS/MS for sensitive and rapid analysis in complex matrices like herbal extracts. [, ]

- Nuclear Magnetic Resonance (NMR): Used for structural elucidation and confirmation. [, , ]

Q9: What are the common methods for extracting Senkyunolide H from Ligusticum chuanxiong?

A9: Various extraction techniques are utilized, including:

- Traditional solvent extraction: Often involves ethanol or methanol. [, , ]

- Microwave-assisted extraction (MAE): Employs microwave energy to accelerate extraction, potentially with ionic liquids as solvents. [, , , ]

- Supercritical fluid extraction (SFE): Utilizes supercritical CO2, offering a greener alternative. [, ]

- High-pressure ultrasonic-assisted extraction: Employs high pressure and ultrasound to enhance extraction efficiency. []

Q10: How stable is Senkyunolide H under various storage conditions?

A: * Susceptibility to degradation: Senkyunolide H can degrade under natural conditions, especially with exposure to light and heat. [, ]* Changes during storage: Studies show significant changes in Senkyunolide H levels in Chuanxiong Rhizoma during storage, impacting its quality and therapeutic potential. []* Recommended storage: Storing Chuanxiong Rhizoma in a cool, dark, and dry environment is recommended to minimize degradation. []

Q11: Have there been any studies on formulating Senkyunolide H to improve its stability or bioavailability?

A: While specific formulation strategies for Senkyunolide H are not extensively discussed in the provided research, one study explored its encapsulation in lipid nanoparticles to improve its delivery to the brain for treating cerebral ischemia. [] Further research is needed to explore diverse formulation approaches for enhanced stability and bioavailability.

Q12: What is known about the metabolism of Senkyunolide H?

A:

- Hepatic Metabolism: In vitro studies using rat and human hepatocytes identified ten metabolites of Senkyunolide H, primarily generated through hydroxylation, hydration, glucuronidation, and GSH conjugation. []

- In vivo metabolites: Following oral administration of Chuanxiong Rhizoma extract to rats, Senkyunolide I and Senkyunolide H were detected in plasma and liver. []

Q13: Are there significant differences in Senkyunolide H pharmacokinetics between normal and diseased states?

A: Research using a rat model of migraine showed that the absorption of Senkyunolide H was significantly increased in migrainous rats compared to normal rats after oral administration of Chuanxiong Rhizoma extract. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

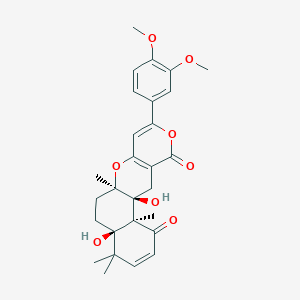

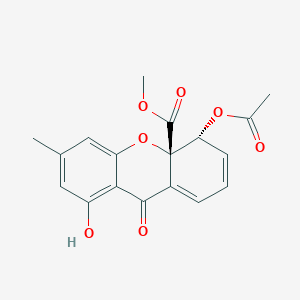

![methyl (8S,13E,14S,16S,17S)-13-ethylidene-8,17-dihydroxy-1,11-diazapentacyclo[12.3.2.02,7.08,17.011,16]nonadeca-2,4,6,18-tetraene-19-carboxylate](/img/structure/B1251209.png)

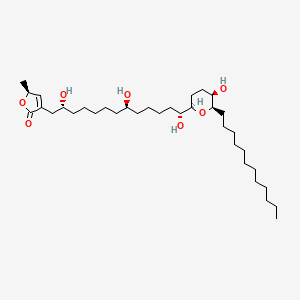

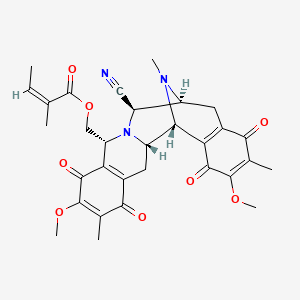

![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-4-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B1251211.png)

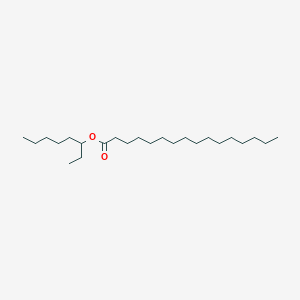

![[(2R)-1-(4-tert-butylphenoxy)-3-(2-nitroimidazol-1-yl)propan-2-yl] N-(2-bromoacetyl)carbamate](/img/structure/B1251225.png)